molecular formula C23H23N3O4S B1672465 N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide CAS No. 469861-49-2

N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide

Cat. No.: B1672465
CAS No.: 469861-49-2
M. Wt: 437.5 g/mol
InChI Key: AVYFZOKRFCFQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW438014A: is a potent and selective antagonist of the neuropeptide Y receptor subtype Y5. This compound has been extensively studied for its ability to inhibit food intake and reduce body weight gain in obese rodents . It is primarily used in scientific research to explore the mechanisms of appetite regulation and obesity.

Chemical Reactions Analysis

GW438014A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GW438014A has several scientific research applications, including:

    Chemistry: Used to study the structure-activity relationships of neuropeptide Y receptor antagonists.

    Biology: Employed in research on appetite regulation and energy homeostasis.

    Medicine: Investigated for its potential therapeutic applications in treating obesity and related metabolic disorders.

    Industry: Utilized in the development of new drugs targeting neuropeptide Y receptors

Mechanism of Action

GW438014A exerts its effects by selectively binding to and antagonizing the neuropeptide Y receptor subtype Y5. This receptor is involved in the regulation of food intake and energy balance. By blocking this receptor, GW438014A inhibits the signaling pathways that promote appetite and weight gain .

Comparison with Similar Compounds

GW438014A is unique in its high selectivity and potency as a neuropeptide Y receptor subtype Y5 antagonist. Similar compounds include:

Properties

CAS No.

469861-49-2

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide

InChI

InChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4)

InChI Key

AVYFZOKRFCFQLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW438014A;  GW-438014-A;  GW 438014 A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 4
N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.